![molecular formula C4H10ClNO2S B577275 L-Cysteine, S-methyl-, hydrochloride CAS No. 13331-74-3](/img/structure/B577275.png)
L-Cysteine, S-methyl-, hydrochloride
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Overview
Description
S-Methyl-L-cysteine (SMLC) is a derivative of L-cysteine where the hydrogen attached to the sulfur is replaced by a methyl group . It is naturally present in garlic, cabbage, and turnips . It is used as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA) . It has been studied as a therapeutic for neurodegenerative diseases including Parkinson’s .
Synthesis Analysis
The reaction involves the preparation of L-cysteine (3-nitrophenyl) methyl ester hydrochloride, which reacts with aldoses leading to thiazolidine derivatives .Molecular Structure Analysis
The molecular formula of S-Methyl-L-cysteine is C4H9NO2S . It is a tautomer of a S-methylcysteine zwitterion .Chemical Reactions Analysis
L-Cysteine hydrochloride plays an important role as a histidine ammonia-lyase inhibitor with the ability to interfere with the action of histidine ammonia-lyase . In chemical reactions, L-cysteine hydrochloride is used as a raw material for the production of S-carboxymethyl-L-cysteine, L-cysteine base, and N-acetyl-L-cysteine .Physical And Chemical Properties Analysis
The molecular weight of S-Methyl-L-cysteine is 135.19 g/mol . The IUPAC name is (2R)-2-amino-3-methylsulfanylpropanoic acid .Scientific Research Applications
Surface-Enhanced Raman Scattering (SERS) Analysis
L-Cysteine methyl ester hydrochloride has been used to modify silver nanoparticles (AgNPs) for the SERS analysis of 2,4-dinitroanisole (DNAN), a replacement for TNT in less-sensitive melt-cast medium explosives. This modification enhances the sensitivity of AgNPs to DNAN, facilitating its detection in various water sources without being significantly affected by common anions and cations present in natural water (Xu et al., 2011).
Nutritional Implications
The nutritional aspects of L-Cysteine, focusing on its metabolism to glutathione (GSH), hydrogen sulfide (H2S), and taurine, have been reviewed, highlighting its importance in maintaining cellular homeostasis and its potential therapeutic and nutritional uses (Yin et al., 2016).
Metabolomic Response to Deprivation
In the protozoan parasite Entamoeba histolytica, L-Cysteine deprivation led to significant metabolic alterations, including the accumulation of S-methylcysteine. This study sheds light on the critical roles of L-Cysteine in biological systems, including glycolysis, amino acid, and phospholipid metabolism (Husain et al., 2010).
Extraction and Transport Studies
L-Cysteine methyl ester hydrochloride's molecular recognition properties were explored in the context of amino acid extraction and transport. This compound demonstrated significant affinity towards hydrophobic amino acids in liquid–liquid extraction experiments, offering insights into its potential applications in molecular recognition and transport processes (Cucolea et al., 2016).
Electrocatalytic Oxidation and Determination
The compound was used in the electrocatalytic oxidation and voltammetric determination of L-cysteine, demonstrating its utility in analytical chemistry for selective determination in various samples, including patient blood plasma and pharmaceutical preparations (Raoof et al., 2006).
Mechanism of Action
Target of Action
L-Cysteine, S-methyl-, hydrochloride, also known as (2R)-2-amino-3-methylsulfanylpropanoic acid;hydrochloride, is a derivative of the amino acid cysteine . The primary targets of this compound are enzymes and proteins that contain cysteine residues. The thiol side chain in cysteine often participates in enzymatic reactions as a nucleophile .
Mode of Action
The compound can undergo redox reactions, exhibiting antioxidant properties . It is typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms . It serves as a major precursor for the synthesis of glutathione .
Biochemical Pathways
This compound participates in various biochemical pathways. It is synthesized in the human body when there is sufficient methionine available . The sulfur in the compound is derived from methionine, which is converted to homocysteine through the intermediate S-adenosylmethionine . Cystathionine beta-synthase then combines homocysteine and serine to form the asymmetrical thioether cystathionine . The enzyme cystathionine gamma-lyase converts the cystathionine into cysteine and alpha-ketobutyrate .
Pharmacokinetics
It is known that cysteine, a related compound, is rapidly absorbed after oral administration . Significant first-pass metabolism by the small intestine and liver results in the incorporation of cysteine into protein peptide chains and the formation of a variety of metabolites .
Result of Action
The action of this compound results in various molecular and cellular effects. It plays a crucial role in the formation of proteins by establishing disulfide bridges, a type of covalent bond that plays a fundamental role in the folding and stabilization of the tertiary structure of the proteins, thereby supporting their biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the application of L-Cysteine Hydrochloride has been shown to delay the ripening of harvested tomato fruit by modulating the redox balance and suppressing the expression of ripening-related genes . This suggests that the compound’s action can be influenced by factors such as temperature, light, and the presence of other compounds.
Safety and Hazards
properties
IUPAC Name |
(2R)-2-amino-3-methylsulfanylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNYIBJHUZRRSK-DFWYDOINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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